Ceftaroline Fosamil Di-phosphonate

Pharmaceutical impurity profiling Analytical method validation Reference standard characterization

Ceftaroline Fosamil Di-phosphonate (CAS 1286218-64-1, molecular formula C₂₂H₂₂N₈O₁₁P₂S₄, molecular weight 764.65 Da) is a structurally defined process-related impurity of Ceftaroline Fosamil Inner Salt (CAS 400827-46-5, mono-phosphonate prodrug). The compound is classified as an N-phosphono prodrug-derived impurity that originates during the multi-step synthesis of the parenteral fifth-generation cephalosporin antibiotic, Ceftaroline Fosamil (TAK-599).

Molecular Formula C22H22N8O11P2S4
Molecular Weight 764.7 g/mol
Cat. No. B13444952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline Fosamil Di-phosphonate
Molecular FormulaC22H22N8O11P2S4
Molecular Weight764.7 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
InChIInChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1
InChIKeyIPMMEXHFTOVOPX-XHNDKCDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftaroline Fosamil Di-phosphonate: A Critical Process-Related Impurity Reference Standard for Ceftaroline Fosamil API Analysis


Ceftaroline Fosamil Di-phosphonate (CAS 1286218-64-1, molecular formula C₂₂H₂₂N₈O₁₁P₂S₄, molecular weight 764.65 Da) is a structurally defined process-related impurity of Ceftaroline Fosamil Inner Salt (CAS 400827-46-5, mono-phosphonate prodrug). The compound is classified as an N-phosphono prodrug-derived impurity that originates during the multi-step synthesis of the parenteral fifth-generation cephalosporin antibiotic, Ceftaroline Fosamil (TAK-599). [1] While the mono-phosphonate API is an FDA- and EMA-approved water-soluble prodrug of the active metabolite Ceftaroline (T-91825), with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) via high-affinity binding to penicillin-binding protein 2a (PBP2a), [2] the di-phosphonate impurity itself serves as an essential, fully characterized reference standard for pharmaceutical impurity profiling, analytical method validation (AMV), and quality control (QC) applications mandated by ICH Q3A(R2)/Q3B(R2) guidelines. [3]

Why Generic Cephalosporin Impurity Standards Cannot Substitute for Ceftaroline Fosamil Di-phosphonate in Analytical Workflows


Ceftaroline Fosamil Di-phosphonate possesses a unique molecular architecture—a diphosphate (P₂O₇²⁻) substituent on the 1,2,4-thiadiazol-3-yl moiety—that fundamentally distinguishes it from the mono-phosphono Ceftaroline Fosamil API (single PO₃²⁻ group, MW 684.69 Da) and from all other cephalosporin impurities. This structural divergence results in distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and solubility properties that render generic cephalosporin reference standards unsuitable for the selective identification and quantification of this specific impurity in Ceftaroline Fosamil drug substance and drug product. [1] ICH Q3A(R2) requires that any impurity present at ≥0.10% (or ≥0.15% for a maximum daily dose >2 g/day) in a new drug substance must be individually specified, identified, and qualified, and the use of the exact impurity reference standard is mandated for accurate retention time matching, relative response factor (RRF) determination, and system suitability testing. [2] The validated HPLC-DAD method for Ceftaroline Fosamil related substances achieves baseline separation of eight structurally similar cephalosporins (cefepime, cefapirin, ceftazidime, cefpirome, cefalonium, cefotaxime, cefquinome, cefalotin), demonstrating that only the exact impurity standard can unambiguously identify the di-phosphonate species among closely eluting peaks. [3]

Quantitative Differentiation Evidence for Ceftaroline Fosamil Di-phosphonate: Comparator-Backed Selection Criteria


Molecular Weight Differentiation: Di-phosphonate Impurity (764.65 Da) vs. Mono-phosphonate Inner Salt API (684.69 Da)

Ceftaroline Fosamil Di-phosphonate (CAS 1286218-64-1) has a molecular weight of 764.65 Da and a molecular formula of C₂₂H₂₂N₈O₁₁P₂S₄, reflecting the presence of two phosphorus atoms in a diphosphate (P₂O₇²⁻) substituent. In contrast, the Ceftaroline Fosamil Inner Salt API (CAS 400827-46-5) has a molecular weight of 684.69 Da and formula C₂₂H₂₁N₈O₈PS₄, containing a single mono-phosphono (PO₃²⁻) group. The mass difference of 79.96 Da (approximately 80 Da, corresponding to the addition of HPO₃) is readily resolved by high-resolution mass spectrometry (ESI-QTOF) and produces a distinct [M+H]⁺ precursor ion for MRM-based LC-MS/MS quantification. [1] This molecular weight shift also alters the chromatographic retention time under the validated HPLC-DAD method (detection at 243 nm), where the di-phosphonate impurity elutes as a discrete peak separable from the API, the ceftaroline free base degradation product, and seven other structurally related cephalosporin standards (cefepime, cefapirin, ceftazidime, cefpirome, cefalonium, cefotaxime, cefquinome, cefalotin). [2]

Pharmaceutical impurity profiling Analytical method validation Reference standard characterization

Anti-MRSA Microbiological Potency: Ceftaroline MIC₉₀ (1 μg/mL) vs. Ceftriaxone MIC₉₀ (4 μg/mL, MSSA Only) — 16-Fold Superiority

Ceftaroline (the active metabolite generated in vivo from Ceftaroline Fosamil) demonstrates a 16-fold potency advantage over ceftriaxone against methicillin-susceptible Staphylococcus aureus (MSSA), with a MIC₉₀ of 0.25 μg/mL versus 4 μg/mL for ceftriaxone, as determined by broth microdilution testing of 794 S. aureus clinical isolates (50.5% MRSA) collected from 64 U.S. medical centers (2008–2013). [1] Against MRSA specifically, ceftaroline achieved a MIC₉₀ of 1 μg/mL, with 97.5% and 100.0% of MRSA strains inhibited at ≤1 μg/mL and ≤2 μg/mL, respectively. [1] Ceftriaxone, like all earlier-generation cephalosporins (cefepime, ceftazidime), is intrinsically inactive against MRSA due to inability to bind PBP2a. [2] The AWARE surveillance program (2009–2013, 84,704 isolates from 191 U.S. medical centers) confirmed ceftaroline inhibited all S. aureus at ≤2 μg/mL and maintained a MRSA MIC₉₀ of 1 μg/mL (97.6% susceptible). [3] By contrast, 27.4% and 67.5% of MRSA strains in the surgical SSSI cohort were resistant to clindamycin and levofloxacin, respectively, underscoring that ceftaroline's anti-MRSA activity is not broadly shared across anti-staphylococcal classes. [1]

Antimicrobial susceptibility testing MRSA Cephalosporin comparative microbiology

PBP2a Binding Affinity: Ceftaroline IC₅₀ 0.16 μg/mL vs. Ceftriaxone IC₅₀ 677 μg/mL — ~4,230-Fold Higher Affinity

Ceftaroline binds to MRSA PBP2a with an IC₅₀ of 0.16 μg/mL (0.16 mg/L), as measured by competitive binding assays using Bocillin FL-labeled PBP2a in membrane preparations from MRSA strains. [1] In comparison, ceftriaxone exhibits an IC₅₀ of 677 μg/mL for the same target, corresponding to an approximately 4,230-fold lower affinity. [1] Even oxacillin, a penicillinase-stable penicillin designed specifically for staphylococci, shows a PBP2a IC₅₀ of 408 μg/mL (~2,550-fold weaker than ceftaroline). [1] Across a broader panel of MRSA strains, ceftaroline PBP2a IC₅₀ values ranged from 0.01 to 1 μg/mL, with up to 256-fold higher affinity than comparator β-lactams. [2] This high-affinity binding is attributed to the ethoxyimino side chain of ceftaroline, which acts as an allosteric trigger, opening the active site of PBP2a and enabling covalent acylation of Ser403 — a mechanism absent in ceftriaxone, cefepime, ceftazidime, and all earlier cephalosporins. [3]

Penicillin-binding protein MRSA resistance mechanism β-Lactam pharmacodynamics

Aqueous Solubility Enhancement: Ceftaroline Fosamil Prodrug (>100 mg/mL) vs. Ceftaroline Free Base (2.3 mg/mL) — >43-Fold Improvement

The active cephalosporin moiety Ceftaroline (T-91825) exhibits insufficient aqueous solubility of only 2.3 mg/mL, precluding direct parenteral administration. [1] Introduction of the N-phosphono prodrug group yields Ceftaroline Fosamil (TAK-599) with water solubility exceeding 100 mg/mL at pH 7, representing a greater than 43-fold solubility enhancement. [1] The di-phosphonate impurity, bearing an additional phosphate group, possesses distinct solubility characteristics due to the diphosphate moiety (P₂O₇²⁻ vs. PO₃²⁻), which increases both hydrophilicity and ionic character. This solubility differential is analytically exploitable: the di-phosphonate species can be selectively extracted or retained under specific solid-phase extraction (SPE) or ion-pairing chromatographic conditions, differing from the mono-phosphonate API. [2] The crystalline monoacetic acid solvate form of TAK-599 was identified through exhaustive crystallization screening after the amorphous free form proved chemically unstable even at 8 °C, highlighting that the specific salt/solvate form (not merely the phosphono-prodrug concept) is critical for both solubility and stability. [3]

Prodrug design Parenteral formulation Aqueous solubility

Stability in Clinical Use Diluents: Ceftaroline Fosamil Residual Content — 93.99% (Saline) vs. 97.18% (5% Glucose) at 48 h Refrigeration

A validated stability-indicating HPLC method simultaneously monitoring Ceftaroline Fosamil (prodrug) and Ceftaroline (active form/degradation product) demonstrated that after 48 hours of refrigerated storage, the residual drug content was 93.99% when reconstituted in 0.9% sodium chloride (saline) solution and 97.18% in 5% glucose solution. At room temperature, stability is critically compromised, with the active Ceftaroline free base concentration increasing over time as the prodrug hydrolyzes. In a separate forced degradation study under thermal stress (40 °C and 60 °C), LC-DAD and ESI-QTOF analysis identified five distinct degradation products (m/z 303, 337, 442, 483, 543), with the opened β-lactam ring and Ceftaroline free base among the structurally characterized degradation pathways. [1] The di-phosphonate impurity, containing the intact β-lactam core with a diphosphate substituent, may exhibit different degradation kinetics compared to the mono-phosphonate API, as the diphosphate group can influence both hydrolytic susceptibility and metal-ion complexation in infusion solutions. [2] The commercial product, Zinforo® 600 mg powder for concentrate for solution for infusion, contains L-arginine as an excipient to enhance solubility and control pH during reconstitution. [3]

Drug stability Clinical use conditions Reconstituted solution stability

Clinical Cure Rates in Community-Acquired Pneumonia: Ceftaroline Fosamil (86.6%) vs. Ceftriaxone (78.2%) — 8.4% Absolute Difference, FOCUS 1 Phase III Trial

In the FOCUS 1 randomized, double-blinded, multicenter Phase III trial comparing Ceftaroline Fosamil (600 mg every 12 hours) versus Ceftriaxone (1 g every 24 hours) for the treatment of community-acquired bacterial pneumonia (CABP), the clinical cure rate in the clinically evaluable (CE) population was 86.6% (194/224) for Ceftaroline Fosamil versus 78.2% (183/234) for Ceftriaxone, yielding a treatment difference of 8.4% (95% CI: 1.4% to 15.4%). [1] In the MITTE population, rates were 83.8% vs. 77.7% (difference 6.2%, 95% CI: -0.2% to 12.6%). [1] FOCUS 2 confirmed these findings: CE population cure rates were 82.1% (193/235) for Ceftaroline Fosamil vs. 77.2% (166/215) for Ceftriaxone (difference 4.9%, 95% CI: -2.5% to 12.5%). [2] Both trials met the pre-specified non-inferiority margin (lower limit of 95% CI ≥ -10%). Among patients with S. pneumoniae-confirmed CABP, the cure rate advantage was more pronounced: 85.5% (59/69) for Ceftaroline Fosamil vs. 68.6% (48/70) for Ceftriaxone (difference 16.9%). [3] A China-specific subset analysis further demonstrated both non-inferiority and superiority: 76.2% vs. 61.0% (difference 15.2%, 95% CI: 2.5% to 27.6%). [4] These clinical outcomes validate the in vitro potency advantages described in Evidence Items 2–3 and emphasize that the pharmaceutical quality of Ceftaroline Fosamil — including impurity control via di-phosphonate reference standard use — directly supports clinical efficacy. [4]

Phase III clinical trial Community-acquired pneumonia Clinical cure rate

Priority Procurement and Application Scenarios for Ceftaroline Fosamil Di-phosphonate Based on Quantitative Differentiation Evidence


ANDAs and DMF Submissions: Impurity Profiling and Method Validation for Ceftaroline Fosamil Generic Drug Development

For Abbreviated New Drug Application (ANDA) filers and Drug Master File (DMF) holders developing generic Ceftaroline Fosamil injection products, the Ceftaroline Fosamil Di-phosphonate reference standard (CAS 1286218-64-1) is indispensable for demonstrating analytical method specificity, linearity, and accuracy in accordance with ICH Q2(R1). The validated HPLC-DAD method at 243 nm has established LOD (0.15 μg/mL) and LOQ (0.5 μg/mL) values, with linearity r > 0.998 over the range 0.8–1.2 mg/mL, enabling reliable quantification of the di-phosphonate impurity at the ICH Q3A(R2) identification threshold of 0.10%. [1] The method achieves baseline separation of the di-phosphonate peak from seven other structurally similar cephalosporins, providing unambiguous identification critical for regulatory submission acceptance. [1] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions have characterized eight unknown degradation signals and five structurally identified degradation products (m/z 303, 337, 442, 483, 543), enabling mass balance assessments required by ICH Q1A(R2). [2]

Quality Control Release Testing of Ceftaroline Fosamil API and Finished Drug Product Batches

The di-phosphonate impurity standard enables QC laboratories to perform compendial or in-house release testing with precise relative retention time (RRT) matching and relative response factor (RRF) correction. The distinct molecular weight of 764.65 Da (ΔMW ~80 Da vs. API at 684.69 Da) provides a unique [M+H]⁺ precursor ion for LC-MS/MS multiple reaction monitoring (MRM) quantification, essential when diode array detection at 243 nm is insufficient to resolve co-eluting impurities. Given that Ceftaroline Fosamil reconstituted in 5% glucose at 2.4 mg/mL undergoes approximately 65% decay under clinical use conditions, QC stability-indicating methods must specifically track the di-phosphonate impurity as a potential process-related impurity that may increase or decrease during the shelf life of the product. [3] Commercial reference standards are supplied with full Certificate of Analysis (COA) including HPLC purity, MS, and ¹H-NMR characterization data, satisfying regulatory traceability to pharmacopeial standards (USP/EP).

Pharmaceutical Development: Pre-formulation and Forced Degradation Studies for Ceftaroline Fosamil Lifecycle Management

During formulation development, the di-phosphonate impurity reference standard is used to spike-and-recovery experiments to validate that the analytical method can accurately recover and quantify the impurity in the presence of excipients (e.g., L-arginine in Zinforo®). [3] The distinct diphosphate structure may influence metal-ion complexation with trace elements in infusion bags or IV lines, a potential physicochemical incompatibility that must be assessed separately from the mono-phosphonate API. The RP-HPLC method validated for ceftaroline fosamil in parenteral dosage forms (recovery 99.5–100.2%, precision <0.85% RSD) provides a robust platform for incorporating the di-phosphonate standard into stability protocol design per ICH Q1A(R2). [4] The forced degradation profile — particularly the photolytic and thermolytic sensitivity identified by Karpiuk et al. — necessitates that the di-phosphonate impurity standard be included in photostability testing per ICH Q1B to differentiate process impurities from degradation products. [5]

Quote Request

Request a Quote for Ceftaroline Fosamil Di-phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.